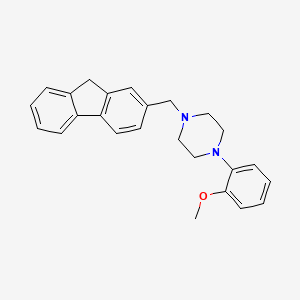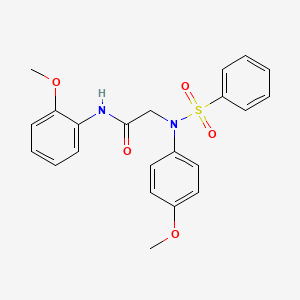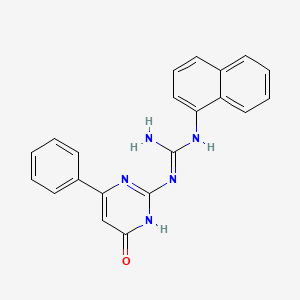![molecular formula C25H29ClN4 B5985199 8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline, also known as CP-122,288, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the quinoline family of compounds and has been found to have a variety of biochemical and physiological effects.
作用机制
8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline acts as an antagonist at the dopamine D3 receptor, meaning that it blocks the binding of dopamine to this receptor. This can have a variety of effects on the brain and body, depending on the specific physiological and pathological processes being studied.
Biochemical and Physiological Effects:
8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline has been found to have a variety of biochemical and physiological effects, including changes in dopamine signaling, alterations in behavior and mood, and potential therapeutic effects in certain pathological conditions.
实验室实验的优点和局限性
One advantage of using 8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline in lab experiments is its high affinity for the dopamine D3 receptor, which allows for precise targeting of this receptor. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of results.
未来方向
There are several potential future directions for research on 8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline. One area of interest is its potential therapeutic use in conditions such as addiction and depression, which are thought to involve alterations in dopamine signaling. Another area of interest is its potential use in studying the role of the dopamine D3 receptor in various physiological and pathological processes, such as reward processing, motivation, and cognitive function. Additionally, further research may be needed to fully understand the potential advantages and limitations of using 8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline in lab experiments.
合成方法
The synthesis of 8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline involves several steps, including the reaction of 8-chloroquinoline with 3-piperidinemethanol, followed by the reaction of the resulting compound with 1-(4-chlorophenyl)piperazine. The final product is obtained through purification and isolation steps.
科学研究应用
8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood and behavior. This makes 8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline a potentially useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes.
属性
IUPAC Name |
8-[[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4/c26-22-8-2-9-23(17-22)29-13-15-30(16-14-29)24-10-4-12-28(19-24)18-21-6-1-5-20-7-3-11-27-25(20)21/h1-3,5-9,11,17,24H,4,10,12-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNHSKYNIIABEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=C2N=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)

![2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)
![1-{[1-({6-[(2-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5985166.png)
![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)

![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)
![1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5985240.png)